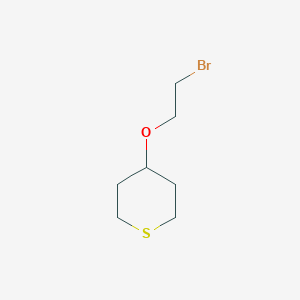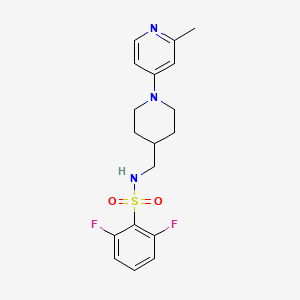
N-(3,4-difluorophenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-difluorophenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C20H19F2N3O3 and its molecular weight is 387.387. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-difluorophenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-difluorophenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Catalysis
The compound has been studied for its effects on the structural, redox, and magnetic properties of Blatter radicals . These radicals are important in catalysis, particularly in reactions that require the transfer of electrons. The presence of the difluorophenyl group may influence the electron density and stability of the radicals, potentially leading to more efficient catalytic processes.
Enzyme Inhibition
Research suggests that derivatives of this compound may act as enzyme inhibitors. Enzyme inhibition is crucial in the development of new pharmaceuticals, especially for targeting diseases where overactivity of certain enzymes is a problem. This application could lead to the development of new drugs for conditions such as cancer or inflammatory diseases.
Antiviral Activity
The compound has shown potential in inhibiting the replication of viruses, such as the hepatitis C virus. This antiviral activity is significant for the development of new treatments for viral infections, which remain a major global health challenge.
Anti-inflammatory Properties
Due to its ability to inhibit cyclooxygenase-2, the compound has anti-inflammatory properties. This could be beneficial in the treatment of chronic inflammatory diseases and could lead to the development of new anti-inflammatory medications.
Agricultural Applications
In the agricultural sector, the compound has been shown to promote stem elongation and increase fruit yield in plants. This application could improve crop production and contribute to food security.
Material Science
The compound’s influence on the magnetic properties of Blatter radicals suggests potential applications in material science . Materials with specific magnetic properties are valuable in various technologies, including sensors, data storage, and electronic devices.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3,4-difluorophenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves the condensation of 3,4-difluoroaniline with ethyl acetoacetate to form 3,4-difluoro-N-ethylquinazolin-2(1H)-one, which is then reacted with pentanoyl chloride to form N-(3,4-difluorophenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid. This acid is then converted to the corresponding amide using a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).", "Starting Materials": [ "3,4-difluoroaniline", "ethyl acetoacetate", "pentanoyl chloride", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)" ], "Reaction": [ "Step 1: Condensation of 3,4-difluoroaniline with ethyl acetoacetate in the presence of a base such as sodium ethoxide or potassium carbonate to form 3,4-difluoro-N-ethylquinazolin-2(1H)-one.", "Step 2: Reaction of 3,4-difluoro-N-ethylquinazolin-2(1H)-one with pentanoyl chloride in the presence of a base such as triethylamine to form N-(3,4-difluorophenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid.", "Step 3: Conversion of N-(3,4-difluorophenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid to the corresponding amide using a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS)." ] } | |
CAS番号 |
892289-01-9 |
分子式 |
C20H19F2N3O3 |
分子量 |
387.387 |
IUPAC名 |
N-(3,4-difluorophenyl)-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C20H19F2N3O3/c1-2-3-4-9-25-19(27)14-7-5-12(10-17(14)24-20(25)28)18(26)23-13-6-8-15(21)16(22)11-13/h5-8,10-11H,2-4,9H2,1H3,(H,23,26)(H,24,28) |
InChIキー |
DMNPFBVLDUXMCN-UHFFFAOYSA-N |
SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3=CC(=C(C=C3)F)F)NC1=O |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-(2,7-Diazaspiro[3.5]nonan-2-yl)ethanone](/img/structure/B2851566.png)

![2-[2-(8-Chloroimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2851569.png)
![N'-[4,6-dimethyl-3-(methylsulfonyl)-2-pyridinyl]-3-methoxy-N'-methylbenzenecarbohydrazide](/img/structure/B2851572.png)
![2-(2-Chloro-6-fluorophenyl)-1-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2851574.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide](/img/structure/B2851577.png)
![N-(1,3-benzodioxol-5-yl)-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2851578.png)
![5-{[(5-Chlorothiophen-2-yl)sulfonyl]methyl}furan-2-carboxylic acid](/img/structure/B2851580.png)
![[3-(2-Fluoroethyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2851581.png)
